molecular formula C14H9NS B11884729 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole CAS No. 42256-87-1

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole

Cat. No.: B11884729
CAS No.: 42256-87-1
M. Wt: 223.29 g/mol
InChI Key: GQLCQOBJZPXUMM-UHFFFAOYSA-N
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Description

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air. This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are likely to be employed to scale up the production of this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese (III) acetate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole stands out due to its specific ring fusion and the presence of both sulfur and nitrogen atoms, which confer unique electronic and structural properties. These characteristics make it particularly valuable in the fields of organic electronics and medicinal chemistry .

Properties

CAS No.

42256-87-1

Molecular Formula

C14H9NS

Molecular Weight

223.29 g/mol

IUPAC Name

2H-indeno[4,5-g][1,3]benzothiazole

InChI

InChI=1S/C14H9NS/c1-2-9-4-5-12-11(10(9)3-1)6-7-13-14(12)16-8-15-13/h1-7H,8H2

InChI Key

GQLCQOBJZPXUMM-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=C4C=CC=C4C=CC3=C2S1

Origin of Product

United States

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